Enzymatic Resolution Efficiency: Lipase-Mediated Enantioselective Acetylation
2-(Hydroxymethyl)cyclohexanone undergoes efficient lipase-mediated kinetic resolution with vinyl acetate to yield enantiomerically enriched (S)-(+)-1 in 42% yield and 87% ee, and the corresponding acetate (R)-(+)-4 [1]. In contrast, unsubstituted cyclohexanone lacks the α-hydroxymethyl handle required for lipase recognition and cannot be resolved via this enzymatic route [2].
| Evidence Dimension | Enzymatic resolution yield and enantiomeric excess |
|---|---|
| Target Compound Data | 42% yield, 87% ee for (S)-enantiomer |
| Comparator Or Baseline | Cyclohexanone: Not amenable to enzymatic resolution |
| Quantified Difference | Target compound uniquely enables enzymatic enantioselective acetylation |
| Conditions | Lipase (Candida antarctica or porcine pancreatic lipase), vinyl acetate, organic solvent |
Why This Matters
Enables procurement of enantiomerically enriched building blocks for stereocontrolled drug synthesis without heavy-metal catalysts.
- [1] Mannam, S. et al. Tetrahedron 2010, 66, 1489-1495. Lipase-mediated resolution of (±)-1 provided (S)-1 in 42% yield and 87% ee. View Source
- [2] Barili, P.L. et al. Enantiomer 1998, 3(4-5), 357-364. Lipase-mediated acetylation of racemic 2-(hydroxymethyl)cyclohexanone. View Source
